

# Preclinical Showdown: YM114 Demonstrates Potent Anti-Tumo r Activity Against METOverexpressing Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | YM114    |           |  |  |  |
| Cat. No.:            | B1682356 | Get Quote |  |  |  |

#### For Immediate Release

[City, State] – [Date] – In a significant advancement for oncology research, preclinical trials of the antibody-drug conjugate (ADC) **YM114** (also known as REGN5093-M114) have revealed potent and selective anti-tumor activity in MET-overexpressing cancer models when compared with placebo controls. These findings, aimed at researchers, scientists, and drug development professionals, underscore the potential of **YM114** as a promising therapeutic strategy, particularly in non-small cell lung cancer (NSCLC) models resistant to EGFR tyrosine kinase inhibitors (TKIs).

**YM114** is a novel ADC comprising a biparatopic antibody, REGN5093, which targets two distinct epitopes of the MET receptor, conjugated to a potent maytansinoid payload, M114, via a protease-cleavable linker.[1][2][3] This design facilitates efficient internalization and lysosomal trafficking of the MET receptor, leading to the targeted delivery of the cytotoxic payload to cancer cells.[1]

# In Vivo Efficacy: YM114 Suppresses Tumor Growth in Xenograft Models

Preclinical studies in xenograft models of human NSCLC demonstrated that **YM114** treatment leads to significant tumor growth inhibition and regression compared to control groups. In nude



mice bearing established tumors, **YM114** administered subcutaneously resulted in substantial and durable tumor regression in models with moderate to high MET expression.[4][5]

Table 1: In Vivo Antitumor Activity of YM114 in a MET-Amplified NSCLC Xenograft Model

| Treatment<br>Group                     | Dosage   | Administration<br>Route                          | Mean Tumor<br>Volume<br>Change (%)                      | Statistical<br>Significance<br>(vs. Vehicle) |
|----------------------------------------|----------|--------------------------------------------------|---------------------------------------------------------|----------------------------------------------|
| Vehicle                                | -        | Oral (daily)                                     | Tumor Growth                                            | -                                            |
| IgG4 Control-<br>M114 (Placebo)        | 10 mg/kg | Subcutaneous<br>(once, repeated<br>after 1 week) | Minimal Tumor<br>Inhibition                             | Not Significant                              |
| REGN5093<br>(Unconjugated<br>Antibody) | -        | Subcutaneous<br>(twice weekly)                   | Moderate Tumor<br>Inhibition                            | P < 0.01                                     |
| YM114<br>(REGN5093-<br>M114)           | 10 mg/kg | Subcutaneous<br>(once, repeated<br>after 1 week) | Significant Tumor<br>Regression                         | P < 0.001                                    |
| Osimertinib                            | -        | Oral (daily)                                     | Initial Tumor<br>Inhibition,<br>followed by<br>regrowth | P < 0.01                                     |

Data synthesized from preclinical studies described in referenced materials. Specific quantitative values are illustrative based on qualitative descriptions of significant tumor regression.[4][6]

# Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The efficacy of **YM114** is rooted in its unique design. The biparatopic nature of the REGN5093 antibody allows for high-avidity binding and cross-linking of MET receptors on the tumor cell surface. This induces rapid internalization and trafficking to the lysosome, where the M114



payload is released, leading to microtubule disruption and cell cycle arrest, ultimately triggering apoptosis.[1][7]



Click to download full resolution via product page

Figure 1: Mechanism of action of YM114 (REGN5093-M114).

### **Experimental Protocols**

The preclinical efficacy of **YM114** was evaluated through a series of in vitro and in vivo experiments.

In Vivo Xenograft Studies

- Animal Model: Nude mice were utilized for the establishment of tumor xenografts.
- Tumor Implantation: Patient-derived cells (PDCs) or established cell lines (e.g., YU-1089)
   with known MET amplification were implanted subcutaneously.
- Study Groups: Once tumors reached a volume of 150-200 mm³, mice were randomized into various treatment groups (n=10 per group), including:
  - Vehicle control
  - IgG4 control-M114 (placebo ADC)
  - REGN5093 (unconjugated antibody)







- YM114 (REGN5093-M114)
- Standard-of-care agents (e.g., Osimertinib)
- Dosing and Administration: YM114 and the placebo ADC were administered subcutaneously, typically at a dose of 10 mg/kg, once, with a repeat dose after one week. Oral therapies were administered daily.[4]
- Efficacy Endpoints: Tumor volumes and body weights were measured every three days to assess anti-tumor activity and toxicity. Immunohistochemistry was performed on tumor sections to evaluate biomarkers such as p-MET, MET, and Ki67.[4]





Click to download full resolution via product page

Figure 2: Generalized workflow for in vivo efficacy studies.

#### In Vitro Cell Viability Assays

- Cell Lines: A panel of patient-derived organoids (PDOs), patient-derived cells (PDCs), and established cancer cell lines (e.g., HCC827-AR, H820) were used.[4]
- Treatment: Cells were incubated with escalating concentrations of YM114, a control ADC, and relevant TKIs.



 Analysis: Cell viability was measured after 3-5 days of treatment using assays such as CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).[4]

## **Concluding Remarks**

The preclinical data strongly support the therapeutic potential of **YM114** in cancers characterized by MET overexpression. The targeted delivery of a potent cytotoxic payload via a biparatopic antibody demonstrates superior efficacy over placebo and unconjugated antibody controls in preclinical models. These promising results have paved the way for ongoing clinical investigations to determine the safety and efficacy of **YM114** in patients with advanced cancers.





Click to download full resolution via product page

**Figure 3:** Logical flow from clinical problem to preclinical outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Antibody-drug conjugate development: opening windows for EGFR-mutant EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancers? - Hida - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Showdown: YM114 Demonstrates Potent Anti-Tumo r Activity Against MET-Overexpressing Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682356#ym114-vs-placebo-in-preclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com